molecular formula C26H20N2O3 B15211824 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- CAS No. 105192-47-0

8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-

Cat. No.: B15211824
CAS No.: 105192-47-0
M. Wt: 408.4 g/mol
InChI Key: LKFGYSASEUQZFU-UHFFFAOYSA-N
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Description

8-Quinolinol (8-hydroxyquinoline) derivatives are renowned for their chelating properties and versatility in coordination chemistry. The compound 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-, a dimeric derivative, features two 8-hydroxyquinoline units bridged by a 4-methoxyphenyl-methylene group. This structural motif enhances its ability to form stable metal complexes, a trait exploited in analytical chemistry and materials science .

Yamato et al. The 4-methoxyphenyl substituent introduces electron-donating effects, modulating electronic properties and steric interactions critical for biological activity .

Properties

CAS No.

105192-47-0

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

7-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]quinolin-8-ol

InChI

InChI=1S/C26H20N2O3/c1-31-19-10-6-16(7-11-19)22(20-12-8-17-4-2-14-27-23(17)25(20)29)21-13-9-18-5-3-15-28-24(18)26(21)30/h2-15,22,29-30H,1H3

InChI Key

LKFGYSASEUQZFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C5=C(C=CC=N5)C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- typically involves the condensation of 8-quinolinol with a methoxyphenyl derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is used as a building block for synthesizing more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1,1-Bis(8-hydroxyquinolin-7-yl)ethane
  • Structure: Ethane-bridged dimeric 8-quinolinol.
  • Applications : Forms multinuclear metal complexes for luminescent materials and sensors .
  • Key Difference : The absence of the 4-methoxyphenyl group reduces steric bulk, favoring simpler coordination geometries compared to the title compound.
(b) 5,5'-(((2-Hydroxypropane-1,3-diyl)-bis(oxy))-bis(methylene))-bis(8-quinolinol) (HBQ8)
  • Structure : Features a flexible bis-oxy-methylene-hydroxypropane bridge.
  • Applications : Effective corrosion inhibitor for mild steel in HCl, with inhibition efficiency (%IE) reaching >90% at 10⁻³ M. Adsorbs via Langmuir isotherm, acting as a mixed-type inhibitor .
  • Comparison: While both HBQ8 and the title compound are bis-quinolinol derivatives, HBQ8’s flexible linker enhances surface adsorption on steel, whereas the rigid 4-methoxyphenyl group in the title compound favors antitumor activity .
(c) Bis-(4-methoxyphenyl)aminophenyl Chromophores
  • Structure: Contains methoxyphenyl donors linked to charge-transfer chromophores.
  • Properties: Exhibits a blue-shifted λmax (~745 nm) compared to dialkylaminophenyl analogs (753 nm), attributed to electron-donating methoxy groups altering conjugation .
  • Relevance : Highlights the electronic influence of methoxyphenyl groups, a feature shared with the title compound, which may similarly modulate optical or redox properties in metal complexes .

Corrosion Inhibition Performance

A comparative analysis of quinoline-based corrosion inhibitors is summarized below:

Compound Inhibition Efficiency (%IE) Adsorption Isotherm Key Feature Reference
HBQ8 >90% at 10⁻³ M Langmuir Flexible linker enhances adsorption
5-Nitro-8-hydroxyquinoline 78% at 10⁻³ M Temkin Nitro group improves electron withdrawal
3-Formyl-8-hydroxyquinoline 65% at 10⁻³ M Freundlich Aldehyde group aids chemisorption
Title Compound Not reported N/A Antitumor focus; corrosion data lacking

Its rigid structure may limit surface adsorption compared to flexible derivatives .

Biological Activity

8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This compound features two 8-quinolinol units linked by a methylene bridge to a 4-methoxyphenyl group, enhancing its potential for interaction with biological targets. The compound has garnered attention in medicinal chemistry due to its chelating properties and ability to form complexes with metal ions.

Chemical Structure and Properties

The molecular formula of 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- is C22_{22}H18_{18}N2_2O2_2, with a molecular weight of approximately 408.45 g/mol. Its structure includes two hydroxyl groups on the quinoline rings, contributing to its biological activity through chelation and coordination with metal ions.

Antimicrobial Properties

Research indicates that compounds based on 8-hydroxyquinoline exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones for these derivatives ranged from 22 mm to 25 mm, comparable to standard antibiotics .

Anticancer Activity

8-Quinolinol derivatives are being studied for their anticancer properties. They have been reported to inhibit the proliferation of multidrug-resistant cancer cells by targeting P-glycoprotein (P-gp) expression. In one study, treatment with certain derivatives resulted in a significant reduction in P-gp expression and resensitization of cells to chemotherapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialEffective against bacterial strainsInhibition zones: up to 25 mm
AnticancerInhibits growth of multidrug-resistant cellsReduces P-gp expression significantly
ChelationForms stable complexes with metal ionsEnhances therapeutic potential

The biological activity of 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- can be attributed to several mechanisms:

  • Chelation : The hydroxyl groups facilitate the binding of metal ions, which can disrupt essential metal-dependent processes in microbes and cancer cells.
  • Enzyme Inhibition : The compound can bind to various enzymes and receptors due to its structural features, influencing metabolic pathways.
  • P-glycoprotein Modulation : By affecting P-gp expression, the compound enhances the efficacy of other anticancer agents.

Case Studies

Several studies have demonstrated the potential of 8-hydroxyquinoline derivatives in clinical applications:

  • Study on Antimicrobial Activity : A recent investigation into the antibacterial properties highlighted that specific derivatives exhibited MIC values comparable to established antibiotics .
  • Cancer Research : Research conducted by Orina et al. indicated that certain derivatives could selectively target multidrug-resistant cancer cells, leading to a significant reduction in cell viability .

Q & A

How can researchers optimize the synthesis of 7,7'-[(4-methoxyphenyl)methylene]bis-8-quinolinol for reproducibility?

The synthesis typically involves Knoevenagel condensation, where 8-hydroxyquinoline derivatives react with aromatic aldehydes under acidic or basic conditions . Key factors include:

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Substituent effects : The electron-donating 4-methoxy group on the phenyl ring stabilizes intermediates, improving yield .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures high purity .

What analytical methods are critical for characterizing the chelation properties of this compound with metal ions?

  • Potentiometric titration : Determines acid dissociation constants (pKa) in 50% aqueous dioxane, revealing the ligand’s protonation sites and metal-binding affinity .
  • UV-Vis spectroscopy : Identifies charge-transfer transitions in metal complexes (e.g., λmax shifts for Fe³⁺ or Cu²⁺ chelates) .
  • Electrospray ionization mass spectrometry (ESI-MS) : Confirms stoichiometry of metal-ligand complexes (e.g., 1:1 or 2:1 ratios) .

How does X-ray crystallography elucidate the structural features of metal complexes derived from this ligand?

Single-crystal X-ray diffraction reveals:

  • Coordination geometry : For example, octahedral (e.g., with lanthanoids) or square-planar (e.g., with Cu²⁺) configurations .
  • Ligand conformation : The 4-methoxyphenyl group induces steric effects, influencing bond angles and π-π stacking .
  • Hydrogen-bonding networks : Stabilizes supramolecular assemblies in crystal lattices .

What methodologies are used to assess the biological activity of this compound and its metal complexes?

  • Antibacterial assays : Disk diffusion or microdilution tests against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HeLa) to evaluate IC₅₀ values .
  • Statistical analysis : Multivariate regression identifies correlations between substituent effects (e.g., methoxy vs. chloro groups) and bioactivity .

How do electronic properties of the 4-methoxyphenyl substituent influence ligand performance in metal coordination?

  • Electron donation : The methoxy group enhances electron density on the quinolinol rings, stabilizing low-oxidation-state metals (e.g., Fe²⁺) .
  • Steric hindrance : The bulky substituent restricts coordination to smaller metal ions (e.g., Cu⁺ vs. Cu²⁺), affecting selectivity .
  • Spectroscopic signatures : Increased π-backbonding in complexes with transition metals alters fluorescence quenching behavior .

What advanced statistical approaches are employed to resolve contradictions in bioactivity data?

  • Principal component analysis (PCA) : Reduces dimensionality in datasets linking substituent type (e.g., methoxy, chloro) to antibacterial potency .
  • Dose-response modeling : Logistic regression quantifies the impact of lanthanoid ion size (e.g., Nd³⁺ vs. Yb³⁺) on cytotoxicity trends .
  • Error analysis : Bootstrap resampling validates reproducibility in biological replicates .

How do structural modifications of the quinolinol scaffold affect metal-binding selectivity?

  • Substituent position : 7,7'-linkage (vs. 5,5') alters cavity size, favoring larger ions (e.g., La³⁺ over Al³⁺) .
  • Acid dissociation constants (pKa) : Lower pKOH values (e.g., 8.2 vs. 9.5 for parent 8-quinolinol) enhance deprotonation and chelation at neutral pH .
  • Cross-linking groups : The methylene bridge increases rigidity, reducing conformational flexibility and improving thermodynamic stability of complexes .

What challenges arise in reconciling computational modeling with experimental data for this ligand?

  • Electronic structure discrepancies : Density functional theory (DFT) may underestimate ligand field splitting in lanthanoid complexes .
  • Solvation effects : Implicit solvent models (e.g., COSMO) often fail to capture hydrogen-bonding interactions observed crystallographically .
  • Dynamic behavior : Molecular dynamics simulations struggle to predict ligand rearrangement during metal coordination .

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